molecular formula C8H5N3S B1626447 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile CAS No. 52505-47-2

3-Amino-thieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B1626447
CAS RN: 52505-47-2
M. Wt: 175.21 g/mol
InChI Key: ZQNCIBNZNGNNOL-UHFFFAOYSA-N
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Description

3-Amino-thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound . It belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring . The molecular formula is C8H5N3S .


Synthesis Analysis

Recent approaches to the synthesis of thieno[2,3-b]pyridines involve using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . Multicomponent synthesis of functionalized thieno[2,3-b]pyridines has been described, starting from various compounds through a 3-cyanopyridine-2-thiolate intermediate .


Molecular Structure Analysis

The molecular structure of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile consists of a thiophene ring fused to a pyridine ring . The average mass is 175.210 Da and the monoisotopic mass is 175.020416 Da .


Chemical Reactions Analysis

There have been reports of noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile include a molecular formula of C8H5N3S, an average mass of 175.210 Da, and a monoisotopic mass of 175.020416 Da .

Mechanism of Action

While the exact mechanism of action of 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile is not clear, thieno[2,3-b]pyridine derivatives are known for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .

Future Directions

Thieno[2,3-b]pyridines, including 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile, have shown anti-proliferative activity but are known to have poor solubility . Future research could focus on improving the solubility of these compounds to enhance their therapeutic potential . Additionally, the synthesis of thieno[2,3-b]pyridines using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate could be further explored .

properties

IUPAC Name

3-aminothieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-6-7(10)5-2-1-3-11-8(5)12-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNCIBNZNGNNOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482870
Record name 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-thieno[2,3-b]pyridine-2-carbonitrile

CAS RN

52505-47-2
Record name 3-Amino-thieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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